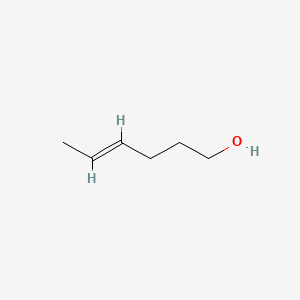

cis-4-Hexen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIODUHBZHNXFP-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883609 | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

159.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

928-91-6, 6126-50-7, 928-92-7 | |

| Record name | cis-4-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HEXEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-1-OL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WMA6J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cis-4-Hexen-1-ol chemical properties and reactivity

An In-depth Technical Guide to cis-4-Hexen-1-ol

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and a representative experimental workflow for this compound. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid recognized by its distinct green and grassy odor.[1][2] It is a valuable intermediate in organic synthesis and is utilized in the fragrance and flavor industry.[1][2] The cis-configuration of the double bond is crucial to its unique physical and chemical characteristics.[1]

Below is a summary of its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [3][4] |

| Molecular Weight | 100.16 g/mol | [3][5] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 158-160 °C @ 760 mmHg 80 °C @ 30 mmHg | [2][6] |

| Density | 0.851 - 0.857 g/mL at 20-25°C | [4][6][7] |

| Refractive Index | 1.439 - 1.446 @ 20°C | [2][6][7] |

| Flash Point | 59.4 °C - 65 °C (139 °F - 149 °F) | [2][4][6] |

| Solubility | Moderately soluble in water (est. 16,000 mg/L at 25°C); Soluble in alcohol. | [1][2][7] |

| Vapor Pressure | 0.929 mmHg @ 25°C (estimated) | [2][7] |

| logP (Octanol/Water) | 1.285 - 1.541 (estimated) | [2][7] |

| CAS Registry Number | 928-91-6 | [3] |

Reactivity and Stability

General Reactivity this compound's reactivity is primarily dictated by its two functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). It can undergo typical alcohol reactions, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives to form esters.[1] The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation.

Stability The compound is stable under normal storage and handling conditions.[6][8]

Conditions to Avoid To ensure stability, it is crucial to avoid:

Incompatible Materials this compound should not be stored or mixed with the following materials due to the risk of vigorous reactions:

Hazardous Decomposition Products When heated to decomposition, it can produce hazardous products, including:

Hazardous Polymerization Hazardous polymerization of this compound does not occur.[6]

Experimental Protocols

While specific synthetic procedures for this compound are proprietary or varied, a general experimental workflow for the synthesis and purification of an unsaturated alcohol like this compound from a corresponding alkyne (e.g., hex-4-yn-1-ol) is outlined below. This protocol represents a common laboratory approach.

Objective: Synthesis of this compound via selective hydrogenation of Hex-4-yn-1-ol.

Materials:

-

Hex-4-yn-1-ol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Quinoline (catalyst poison moderator)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., methanol or ethanol)

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of hex-4-yn-1-ol in the chosen anhydrous solvent is placed in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline are added to the flask.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product. The reaction is stopped once the starting material is consumed to prevent over-reduction to the alkane.

-

Work-up:

-

The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the solvent.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the solvent.

-

The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of NH₄Cl (to remove any remaining catalyst poisons) and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification protocol described above.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. CAS 928-91-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 3. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Hexen-1-ol (CAS 6126-50-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-4-Hexen-1-ol (CAS No: 928-91-6), a valuable chemical intermediate in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.46 | m | 1H | 10.7, 6.6, -1.5 | H-4 or H-5 |

| 5.39 | m | 1H | 10.7, 7.2, -1.6 | H-4 or H-5 |

| 3.61 | t | 2H | 6.4 | H-1 |

| 2.11 | q | 2H | 7.0 | H-3 |

| 1.64 | p | 2H | 6.7 | H-2 |

| 0.97 | t | 3H | 7.5 | H-6 |

Data sourced from public spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 131.5 | C-4 or C-5 |

| 124.8 | C-4 or C-5 |

| 62.4 | C-1 |

| 30.7 | C-2 |

| 20.7 | C-3 |

| 14.2 | C-6 |

Data compiled from various chemical suppliers and spectral databases.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad, Strong | O-H stretch (alcohol) |

| ~3010 | Medium | =C-H stretch (alkene) |

| ~2930, ~2870 | Strong | C-H stretch (alkane) |

| ~1655 | Medium | C=C stretch (cis-alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~720 | Medium | =C-H bend (cis-alkene, out-of-plane) |

Characteristic absorption frequencies are derived from publicly available spectral data.[1]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 100 | ~5 | [M]⁺ (Molecular Ion) |

| 82 | ~40 | [M - H₂O]⁺ |

| 67 | 100 | [C₅H₇]⁺ |

| 55 | ~50 | [C₄H₇]⁺ |

| 41 | ~75 | [C₃H₅]⁺ |

Fragmentation data is based on information from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and sample requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is utilized.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity.

-

A wider spectral width is used compared to ¹H NMR.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is the standard method for this type of compound. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide on the Biosynthesis of cis-4-Hexen-1-ol in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of cis-4-Hexen-1-ol in plants is not a well-established pathway. This guide presents the well-characterized Green Leaf Volatile (GLV) pathway as a foundational framework and explores a hypothetical route for the synthesis of this compound based on known enzymatic reactions. The quantitative data and experimental protocols provided are primarily for the enzymes involved in the general GLV pathway, as specific data for the this compound pathway is not currently available in the scientific literature.

Introduction to Green Leaf Volatiles and the Oxylipin Pathway

Green Leaf Volatiles (GLVs) are C6 compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants upon tissue damage. These compounds are responsible for the characteristic "green" aroma of freshly cut grass and are involved in plant defense signaling. The biosynthesis of GLVs is a branch of the oxylipin pathway, which begins with the oxygenation of polyunsaturated fatty acids.

While the biosynthesis of common GLVs like (Z)-3-hexenol is well-understood, the pathway leading to this compound is less clear and is an area of ongoing research. The formation of this compound would necessitate the production of its precursor, (Z)-4-hexenal, which requires a deviation from the canonical GLV pathway.

The Established Green Leaf Volatile (GLV) Biosynthesis Pathway

The canonical GLV pathway involves a series of enzymatic reactions that convert linolenic and linoleic acids into various C6 volatile compounds.[1][2]

2.1. Key Enzymatic Steps:

-

Lipase Activity: The pathway is initiated by the release of free fatty acids (linolenic acid and linoleic acid) from membrane lipids by the action of lipases (EC 3.1.1.3).[1]

-

Lipoxygenase (LOX) Activity: Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Plant LOXs are classified based on their regiospecificity, primarily as 9-LOX or 13-LOX, which oxygenate at the 9th or 13th carbon of the fatty acid chain, respectively.[1] For the formation of C6 volatiles, 13-LOX is the key enzyme, converting linolenic acid to 13-hydroperoxy-linolenic acid (13-HPOT).

-

Hydroperoxide Lyase (HPL) Activity: Hydroperoxide lyase (EC 4.1.2.92), a cytochrome P450 enzyme (CYP74B), cleaves the fatty acid hydroperoxides. 13-HPL cleaves 13-HPOT to produce a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.[1][3]

-

Isomerization and Reduction: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal. Both aldehydes can then be reduced to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol, by alcohol dehydrogenases (ADH) (EC 1.1.1.1).

Diagram of the Established GLV Pathway:

Hypothetical Biosynthesis Pathway for this compound

The formation of this compound requires the synthesis of (Z)-4-hexenal. This would likely involve a modification of the initial steps of the GLV pathway, as the position of the double bond in the resulting C6 aldehyde is determined by the regiospecificity of the LOX and HPL enzymes.

3.1. Proposed Enzymatic Steps:

-

Lipase Activity: As in the established pathway, lipases would release a polyunsaturated fatty acid precursor.

-

Atypical Lipoxygenase (LOX) or Hydroperoxide Lyase (HPL) Activity: The key deviation would occur at this stage. Two main hypotheses can be considered:

-

Hypothesis A: Novel LOX Regiospecificity. A LOX enzyme with an unusual regiospecificity could oxygenate a common fatty acid precursor (e.g., linolenic acid) at a different carbon position, leading to a hydroperoxide that, when cleaved by a known HPL, yields (Z)-4-hexenal.

-

Hypothesis B: Novel HPL Substrate Specificity. A standard LOX (e.g., 13-LOX) could produce a common hydroperoxide (e.g., 13-HPOT), which is then cleaved by a specific HPL with a different cleavage pattern, resulting in the formation of (Z)-4-hexenal. This would likely involve a different cleavage of the C-C bond.

-

-

Reduction by Alcohol Dehydrogenase (ADH): The resulting (Z)-4-hexenal would then be reduced to this compound by an alcohol dehydrogenase.

Diagram of the Hypothetical this compound Pathway:

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available. The following tables summarize representative data for the key enzymes in the general GLV pathway.

Table 1: Lipoxygenase (LOX) Activity in Plants

| Enzyme Source | Substrate | Product(s) | Specific Activity | Reference |

| Soybean (Glycine max) | Linoleic Acid | 13-HPOD | 200 µmol/min/mg | Axelrod et al. (1981) |

| Arabidopsis thaliana | Linolenic Acid | 13-HPOT | 50 µmol/min/mg | Feussner & Wasternack (2002) |

| Potato (Solanum tuberosum) | Linolenic Acid | 13-HPOT | 30 µmol/min/mg | Vancanneyt et al. (2001) |

Table 2: Hydroperoxide Lyase (HPL) Activity in Plants

| Enzyme Source | Substrate | Product(s) | Specific Activity | Reference |

| Alfalfa (Medicago sativa) | 13-HPOT | (Z)-3-Hexenal | 15 µmol/min/mg | Tijet et al. (2001) |

| Green Bell Pepper (Capsicum annuum) | 13-HPOT | (Z)-3-Hexenal | 10 µmol/min/mg | Shibata et al. (1995) |

| Tomato (Solanum lycopersicum) | 13-HPOT | (Z)-3-Hexenal | 25 µmol/min/mg | Howe et al. (2000) |

Table 3: Alcohol Dehydrogenase (ADH) Activity with C6 Aldehydes

| Enzyme Source | Substrate | Product | Specific Activity | Reference |

| Tea Plant (Camellia sinensis) | (Z)-3-Hexenal | (Z)-3-Hexenol | 5 µmol/min/mg | Zhou et al. (2017) |

| Arabidopsis thaliana | (E)-2-Hexenal | (E)-2-Hexenol | 8 µmol/min/mg | Yamauchi et al. (2011) |

Experimental Protocols

5.1. Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the hydroperoxide product.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 6.5)

-

Substrate solution (e.g., 10 mM linoleic acid in ethanol)

-

Plant extract containing LOX

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the substrate solution in a quartz cuvette.

-

Initiate the reaction by adding the plant extract.

-

Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).

5.2. Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 6.0)

-

Fatty acid hydroperoxide substrate (e.g., 13-HPOT)

-

Plant extract containing HPL

-

Spectrophotometer

Procedure:

-

Prepare the fatty acid hydroperoxide substrate by reacting the corresponding fatty acid with a commercial LOX.

-

Prepare a reaction mixture containing phosphate buffer and the hydroperoxide substrate in a quartz cuvette.

-

Initiate the reaction by adding the plant extract.

-

Monitor the decrease in absorbance at 234 nm.

-

Calculate the HPL activity based on the rate of substrate consumption.

5.3. Alcohol Dehydrogenase (ADH) Activity Assay

This assay measures the oxidation of NADH to NAD⁺ (or the reduction of NAD⁺ to NADH) at 340 nm. For the reduction of an aldehyde to an alcohol, the decrease in absorbance at 340 nm due to NADH consumption is monitored.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADH solution

-

Aldehyde substrate (e.g., (Z)-4-hexenal)

-

Plant extract containing ADH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADH.

-

Add the plant extract and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding the aldehyde substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the ADH activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).

5.4. Analysis of Hexenol Isomers by GC-MS

Sample Preparation:

-

Homogenize fresh plant tissue in a suitable solvent (e.g., dichloromethane or a mixture of hexane and ether) in the presence of an internal standard.

-

Concentrate the extract under a gentle stream of nitrogen.

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the volatile compounds (e.g., start at 40°C, hold for 2 min, then ramp to 250°C at 5°C/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan from m/z 40 to 300.

-

Identification and Quantification:

-

Identify this compound and other isomers by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated with known concentrations of the standards.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an intriguing and underexplored area of research. While the general framework of the GLV pathway provides a solid foundation, the specific enzymatic machinery responsible for the formation of a double bond at the C4 position of a C6 alcohol is yet to be elucidated. Future research should focus on:

-

Screening for Novel LOX and HPL Activities: Investigating the regiospecificity and substrate specificity of LOX and HPL enzymes from a wide range of plant species may reveal enzymes capable of producing (Z)-4-hexenal.

-

Identification of Precursor Fatty Acids: Exploring the possibility of alternative fatty acid substrates that could lead to the formation of the required hydroperoxide precursor.

-

Metabolomic Profiling: Comprehensive analysis of plant volatile profiles may identify species that naturally produce significant amounts of this compound, providing a model system for pathway elucidation.

Understanding the biosynthesis of this compound and other rare GLVs will not only expand our knowledge of plant biochemistry but also open up new possibilities for the biotechnological production of novel flavor and fragrance compounds.

References

The Natural Occurrence of cis-4-Hexen-1-ol: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

cis-4-Hexen-1-ol is a volatile organic compound that contributes to the characteristic aroma profiles of various plants and food products. As a member of the C6 green leaf volatiles (GLVs), it is biosynthetically derived from the oxidative cleavage of polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various natural sources. The document outlines the biosynthetic pathway, presents available quantitative data, and provides detailed experimental protocols for its extraction and analysis. This guide is intended to be a valuable resource for researchers in the fields of natural product chemistry, food science, and chemical ecology.

Introduction

This compound is a C6 unsaturated alcohol that belongs to a class of compounds known as green leaf volatiles (GLVs). GLVs are responsible for the characteristic "green" aroma of freshly cut grass and leaves and are significant contributors to the flavor and fragrance of many fruits and vegetables.[1] The biosynthesis of these compounds is typically initiated by mechanical damage to plant tissues, which triggers an enzymatic cascade known as the lipoxygenase (LOX) pathway. While its isomer, cis-3-hexen-1-ol (leaf alcohol), is more commonly studied, this compound also plays a role in the complex aromatic bouquets of various natural products. This guide focuses specifically on the natural occurrence, biosynthesis, and analytical methodologies for this compound.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a variety of natural sources, including fruits, vegetables, and processed products. Its presence, often in trace amounts, contributes to the overall sensory profile of these items.

Table 1: Documented Natural Sources of this compound

| Natural Source | Family/Type | Reference(s) |

| Olive Oil | Vegetable Oil | [2] |

| Tomato | Fruit/Vegetable | [3] |

| Passion Fruit | Fruit | [4] |

| Elderflower | Flower | [5] |

| Butter | Dairy Product | [6][7] |

Note: While the presence of 4-hexen-1-ol has been confirmed in these sources, specific quantitative data for the cis isomer is limited in the currently available literature. Much of the quantitative research on C6 alcohols focuses on the more abundant isomers like cis-3-hexen-1-ol.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The formation of this compound in plants is a result of the lipoxygenase (LOX) pathway, which is activated upon tissue damage. This pathway involves a series of enzymatic reactions that convert polyunsaturated fatty acids into a variety of volatile and non-volatile compounds.[8][9]

The key steps leading to the formation of C6 alcohols are as follows:

-

Release of Polyunsaturated Fatty Acids: Mechanical damage to plant cell membranes leads to the release of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).

-

Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenase enzymes introduce molecular oxygen into the fatty acid chain, forming fatty acid hydroperoxides.[10] The specificity of the lipoxygenase (e.g., 9-LOX or 13-LOX) determines the position of the hydroperoxide group.[11]

-

Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, into a C6 aldehyde and a C12 oxo-acid.[12] The formation of different isomers of hexenal is dependent on the structure of the hydroperoxide precursor.

-

Reduction by Alcohol Dehydrogenase (ADH): The resulting C6 aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes.[13][14] This final step yields various isomers of hexenol, including this compound.

Experimental Protocols

The analysis of this compound in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds from complex matrices.[15]

Materials and Reagents:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa

-

Heating and agitation unit for vials

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., 2-octanol or a deuterated analog of a C6 alcohol)

-

Sodium chloride (for salting-out effect, optional)

-

Deionized water

Protocol:

-

Sample Preparation:

-

For liquid samples (e.g., olive oil, fruit juice), place a known amount (e.g., 1-5 g) into a headspace vial.

-

For solid samples (e.g., fruit or vegetable tissue), homogenize a known weight of the sample, and place it into a headspace vial. The addition of a small amount of deionized water may be beneficial.

-

-

Internal Standard Addition: Add a known concentration of the internal standard to each sample vial. The use of an internal standard is crucial for accurate quantification.

-

Salting-out (Optional): Add a known amount of sodium chloride to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap.

-

Incubation and Extraction:

-

Place the vial in the heating and agitation unit.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 10-15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.

-

-

Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless for a defined period (e.g., 1-2 minutes)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250 °C). An example program: 40 °C for 3 min, ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 250 °C, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 35-350

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound include m/z 41, 55, 67, and 82, with the base peak at m/z 67.[5]

-

Table 2: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 min) |

| Carrier Gas | Helium (1.2 mL/min) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 40 °C (3 min), 5 °C/min to 180 °C, 10 °C/min to 250 °C (5 min hold) |

| MS System | |

| Ionization | Electron Ionization (70 eV) |

| Source Temperature | 230 °C |

| Mass Range | m/z 35-350 (Full Scan) |

| SIM Ions | 41, 55, 67, 82 |

Quantification

Quantification of this compound is achieved by creating a calibration curve using certified reference standards.

-

Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent or a matrix-matched solution at known concentrations.

-

Internal Standard: Add the same concentration of the internal standard to each calibration standard and the unknown samples.

-

Analysis: Analyze the calibration standards using the optimized GC-MS method.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Concentration Determination: Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.

Conclusion

This compound is a naturally occurring volatile compound found in a range of plant-based and other natural products. Its biosynthesis via the lipoxygenase pathway highlights the intricate biochemical processes that contribute to the complex aromas and flavors we experience. While its presence has been qualitatively confirmed in several sources, further research is needed to provide comprehensive quantitative data across a wider variety of natural matrices. The detailed experimental protocols provided in this guide, centered around HS-SPME-GC-MS, offer a robust framework for the accurate identification and quantification of this and other related volatile compounds. A deeper understanding of the natural distribution and formation of this compound will be beneficial for flavor and fragrance chemistry, food science, and the development of natural product-based pharmaceuticals.

References

- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 2. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 3. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]

- 8. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Volatilome Signature of Various Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unitn.it [iris.unitn.it]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 14. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 15. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]

The Enigmatic Signal: A Technical Guide to the Role of cis-4-Hexen-1-ol in Plant Volatile Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, though seemingly passive, engage in complex chemical dialogues with their environment. A crucial component of this communication is the emission of a diverse array of volatile organic compounds (VOCs). Among these, the C6-family of "Green Leaf Volatiles" (GLVs) plays a pivotal role in plant defense, intra- and inter-plant signaling, and interactions with insects. While significant research has focused on prominent GLVs like cis-3-hexen-1-ol and trans-2-hexenal, the specific functions of their isomers, such as cis-4-Hexen-1-ol , remain less elucidated. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant volatile signaling, consolidating available data, outlining experimental methodologies, and visualizing its potential signaling pathways.

This compound is a C6 alcohol that contributes to the characteristic "green" odor of many plants.[1] Like other GLVs, it is synthesized via the oxylipin pathway from the breakdown of fatty acids, a process rapidly initiated in response to tissue damage caused by herbivores or mechanical stress.[2][3] While its direct signaling functions are still under investigation, its detection in various plant species and its perception by insects suggest a role in the intricate web of ecological interactions mediated by plant volatiles.

Quantitative Data on this compound in Plant Volatiles

The presence and relative abundance of this compound have been documented in the volatile profiles of several plant species. The following table summarizes the available quantitative data, providing a comparative overview of its occurrence.

| Plant Species | Plant Part | Analytical Method | Relative Abundance (%) | Reference |

| Ansellia africana | In vitro micropropagated plants | GC-MS | 0.30 | [4][5][6] |

| Boerhaavia diffusa | Leaves | HS-SPME-GC-MS | 0.009 | [7][8] |

| Boerhaavia diffusa | Roots | HS-SPME-GC-MS | 0.078 | [7][8] |

| Cymbidium eburneum | Floral organs | HS-SPME-GC-MS | 0.1040 - 0.1960 | [9] |

| Juniperus chinensis | Leaves (Essential Oil) | HS-SPME-GC-MS | 0.33 | [10] |

| Salix babylonica | Leaves (Essential Oil) | GC-MS | Main Component (exact % not specified) | [11][12] |

| Corchorus capsularis | Not specified | GC-MS | Abundant Finding (exact % not specified) | [13] |

Biosynthesis and Potential Signaling Pathways

This compound, like other C6 GLVs, is derived from the lipoxygenase (LOX) pathway. This pathway is activated upon cell damage, leading to the release of fatty acids from membranes.

Biosynthesis of Green Leaf Volatiles

The generalized biosynthetic pathway for C6 GLVs is initiated by the oxygenation of linolenic or linoleic acid by lipoxygenase (LOX) to form a 13-hydroperoxide.[2][14] This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce cis-3-hexenal.[15] This aldehyde can then be isomerized to trans-2-hexenal or reduced by alcohol dehydrogenase (ADH) to form the corresponding alcohols, including cis-3-hexen-1-ol.[15] The specific enzymatic steps leading to the formation of the cis-4 isomer are not as well-defined but likely involve isomerization steps within this pathway.

Figure 1: Generalized biosynthetic pathway of C6 Green Leaf Volatiles (GLVs). The formation of this compound is hypothesized to occur via isomerization.

Plant-Insect Signaling

The perception of plant volatiles by insects is a critical aspect of their ecology, guiding them to host plants, mates, and oviposition sites. Electrophysiological studies have demonstrated that insects can detect this compound. A study on the spotted stem borer, Chilo partellus, a significant pest of maize, revealed that male moths exhibit an electroantennographic response to this compound present in maize leaf extracts.[16][17] This indicates that this compound can act as a semiochemical, potentially influencing the behavior of herbivorous insects.

Figure 2: Proposed signaling pathway of this compound in plant-insect interactions.

Experimental Protocols

The analysis of this compound and other plant volatiles requires sensitive and specific analytical techniques. The most common approach involves headspace collection of the volatiles followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Plant Volatile Analysis

This protocol is a standard method for the extraction and analysis of volatile compounds from plant tissues.

1. Sample Preparation:

-

Fresh plant material (e.g., leaves, flowers) is collected and weighed (typically 0.5-2.0 g).

-

The material is placed in a headspace vial (e.g., 20 mL).

-

For quantitative analysis, an appropriate internal standard is added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed with a septum cap.

-

The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) to allow volatiles to accumulate in the headspace.

-

A SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB - coating) is exposed to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatography: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A typical oven temperature program starts at 40°C (hold for 2 min), then ramps to 250°C at 5°C/min.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer scanning a mass-to-charge ratio (m/z) range of, for example, 40-400.

4. Compound Identification and Quantification:

-

This compound and other compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST/Wiley).

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.

Figure 3: Experimental workflow for the analysis of this compound and other plant volatiles using HS-SPME-GC-MS.

Conclusion and Future Directions

The current body of research indicates that this compound is a component of the volatile bouquet of numerous plant species and is perceivable by insects. While its specific role in plant volatile signaling is not as extensively studied as its isomers, its presence and bioactivity suggest it is an active participant in the chemical ecology of plants.

Future research should focus on several key areas to fully elucidate the function of this compound:

-

Comprehensive Screening: A broader screening of plant species under different stress conditions (e.g., herbivory by different insect species, pathogen infection, abiotic stress) is needed to understand the specific triggers for this compound emission.

-

Behavioral Assays: Detailed behavioral studies with a range of insect herbivores and their natural enemies are required to determine the precise attractive or repellent effects of this compound.

-

Molecular Studies: Investigating the plant's response to this compound exposure at the molecular level, including gene expression and metabolic changes, will reveal its role in intra- and inter-plant signaling.

-

Receptor Identification: Identifying the specific olfactory receptors in insects that bind to this compound will provide a deeper understanding of its perception and could open avenues for novel pest management strategies.

By focusing on these areas, the scientific community can unravel the specific contributions of this less-studied, yet potentially significant, green leaf volatile to the complex and fascinating world of plant chemical communication.

References

- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition and Cytotoxic Activity of the Essential Oil and Oleoresins of In Vitro Micropropagated Ansellia africana Lindl: A Vulnerable Medicinal Orchid of Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. gyanganga.ai [gyanganga.ai]

- 9. researchgate.net [researchgate.net]

- 10. Chemical and Antimicrobial Analyses of Juniperus chinensis and Juniperus seravschanica Essential Oils and Comparison with Their Methanolic Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 58 BIOSYNTHESIS OF LEAF ALCOHOL (IV) : FORMATION MECHANISM OF "GREEN ODOUR" IN LEAVES [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of cis-4-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hexen-1-ol, an organic compound with the chemical formula C₆H₁₂O, is a volatile fatty alcohol characterized by a distinct green, grassy aroma. This technical guide provides a comprehensive overview of its key physical properties, offering valuable data for researchers and professionals in fields ranging from flavor and fragrance chemistry to pharmaceutical and agricultural sciences. The information presented herein is crucial for understanding the compound's behavior in various applications, including its use as a synthetic intermediate, a component in fragrance formulations, and a potential plant growth regulator.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various scientific and chemical data sources.

| Property | Value | Units |

| Molecular Formula | C₆H₁₂O | - |

| Molecular Weight | 100.16 | g/mol |

| CAS Number | 928-91-6 | - |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Green, grassy | - |

| Boiling Point | 157 - 160 | °C at 760 mmHg |

| Melting Point | Not available | °C |

| Density | 0.851 - 0.860 | g/cm³ at 20-25°C |

| Refractive Index | 1.439 - 1.446 | at 20°C |

| Solubility in Water | Moderately soluble | - |

| Solubility in Organic Solvents | Soluble in alcohol and ether | - |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that are typically employed to determine the key physical properties of liquid organic compounds such as this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[1][2][3][4][5]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and can be used to assess purity. The Abbe refractometer is a standard instrument for this measurement.[6][7]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C).

-

Light is directed through the sample, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in water and organic solvents can be determined qualitatively.[8][9][10][11][12]

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

Sample of this compound

-

Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

A known volume (e.g., 1 mL) of the solvent is placed in a test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the solvent.

-

The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer).

-

The mixture is observed to see if a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble/partially soluble) are formed.

-

The process can be repeated with increasing amounts of the solute to estimate the degree of solubility.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected. The following diagram illustrates some of these fundamental relationships.

Caption: Interrelationships of key physical properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are vital for the effective application of this compound in scientific research and industrial development. A thorough understanding of these properties is fundamental for predicting its behavior, ensuring purity, and designing new applications.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. scribd.com [scribd.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. athabascau.ca [athabascau.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to cis-4-Hexen-1-ol (CAS: 928-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-4-Hexen-1-ol (CAS number 928-91-6), a versatile C6 alcohol. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and applications, with a focus on providing actionable information for scientific and research applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by a powerful, fresh, green, and slightly floral aroma reminiscent of cut grass.[2] This compound is moderately soluble in water and more soluble in organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][2][4][5][6] |

| Molecular Weight | 100.16 g/mol | [1][2][4][5][7][8] |

| CAS Number | 928-91-6 | [2][4][5][7] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Boiling Point | 157 - 159 °C | [2][4][9] |

| Density | 0.857 - 0.860 g/mL | [2][4][8] |

| Refractive Index | 1.440 - 1.446 @ 20 °C | [2][10] |

| Flash Point | 61.11 - 65 °C | [4][8][10] |

| Vapor Pressure | 0.929 mmHg @ 25 °C (estimated) | [9][10] |

| Solubility | Soluble in alcohol; 1.6 g/L in water (estimated) | [9][10] |

| Purity | ≥ 95% (GC) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹³C NMR | Spectral data available | [11] |

| ¹H NMR | Spectral data available | [11] |

| Mass Spectrometry (MS) | Mass of molecular ion: 100; Top Peak m/z: 67 | [11][12] |

| Infrared (IR) Spectroscopy | Spectral data available | [11] |

| Raman Spectroscopy | Spectral data available | [11] |

| Kovats Retention Index | Standard non-polar: 856, 857; Semi-standard non-polar: 866, 879, 882; Standard polar: 1422 | [12] |

Synthesis of this compound

Conceptual Experimental Workflow: Synthesis via Partial Hydrogenation

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 928-91-6: this compound | CymitQuimica [cymitquimica.com]

- 4. AB126008 | CAS 928-91-6 – abcr Gute Chemie [abcr.com]

- 5. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]

- 7. indiamart.com [indiamart.com]

- 8. This compound | 928-91-6 | FH23817 | Biosynth [biosynth.com]

- 9. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 10. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 11. (Z)-Hex-4-en-1-ol(928-91-6) 13C NMR [m.chemicalbook.com]

- 12. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Degradation of cis-4-Hexen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of cis-4-Hexen-1-ol, a volatile organic compound with applications in various industries, including its potential use as a fragrance or flavoring agent in pharmaceutical formulations. Understanding the stability of this compound is critical for ensuring product quality, safety, and efficacy. This document summarizes key information on its degradation under various stress conditions, outlines experimental protocols for stability testing, and presents potential degradation pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value |

| CAS Number | 928-91-6 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 158-160 °C (lit.) |

| Density | 0.857 g/mL at 20 °C (lit.) |

| Flash Point | 65 °C |

| Solubility | Soluble in alcohol |

| Stability | Stable under normal conditions. May be air-sensitive and is incompatible with strong oxidizing agents.[1] |

Forced Degradation Studies: Principles and Methodologies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products in a shorter timeframe.[2] The recommended approach involves exposing the compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

A general workflow for conducting forced degradation studies is depicted below.

Experimental Protocols for Forced Degradation

The following protocols are generalized for unsaturated alcohols and should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.[1]

2.1.1. Acid and Base Hydrolysis

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24-48 hours), with periodic sampling.

-

Neutralize the samples before analysis.

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC or GC).

-

2.1.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.

-

Analyze the samples at appropriate time points.

-

2.1.3. Thermal Degradation

-

Protocol:

-

Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.

-

Monitor for physical changes and analyze samples at regular intervals.

-

2.1.4. Photodegradation

-

Protocol:

-

Expose a solution of this compound (e.g., 1 mg/mL in a photostable solvent) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and dark control samples.

-

Potential Degradation Pathways and Products

Based on the chemical structure of this compound (an unsaturated primary alcohol), several degradation pathways can be anticipated.

Oxidative Degradation

Oxidation is a likely degradation pathway for this compound due to the presence of both a double bond and a primary alcohol functional group.

-

Oxidation of the Alcohol Group: The primary alcohol can be oxidized to an aldehyde (cis-4-hexenal) and further to a carboxylic acid (cis-4-hexenoic acid).

-

Epoxidation of the Double Bond: The double bond can be oxidized to form an epoxide (4,5-epoxyhexan-1-ol).

-

Oxidative Cleavage: Under harsh oxidative conditions, the double bond could be cleaved, leading to smaller aldehydes and carboxylic acids.

A study on the oxidation of wines identified (E)-2-alkenals as oxidation products.[3] This suggests that isomerization followed by oxidation could be a relevant pathway for this compound.

Isomerization

The cis double bond in this compound can potentially isomerize to the more stable trans isomer, trans-4-Hexen-1-ol, especially when exposed to heat, light, or acidic conditions.

Atmospheric Degradation

For volatile compounds, degradation in the gas phase is also a relevant consideration. Studies on the atmospheric degradation of cis-3-hexenyl esters, structurally similar to this compound, indicate that the primary degradation pathway is the reaction with hydroxyl (OH) radicals.[4][5] The reaction rate coefficient for the gas-phase reaction of cis-3-hexenyl acetate with OH radicals has been reported as (7.84 ± 1.64) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[5] By analogy, this compound is expected to have a similar reactivity towards OH radicals.

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is paramount for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound and its potential degradation products.

-

Protocol Outline:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.

-

Injection: Split or splitless injection depending on the concentration.

-

Oven Program: A temperature gradient program will be necessary to separate the parent compound from both more volatile and less volatile degradation products. A typical starting temperature could be 40-60 °C, ramping up to 250-280 °C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for the identification of unknown degradation products, while selected ion monitoring (SIM) can be employed for higher sensitivity and quantitative analysis of target analytes.

-

A GC-MS method for the analysis of 18 aroma compounds related to oxidative off-flavor in wines, including (E)-2-alkenals, utilized solid-phase extraction for sample preparation, which could be adapted for the analysis of degradation products of this compound.[3][6]

High-Performance Liquid Chromatography (HPLC)

For less volatile degradation products or for formulations where GC is not suitable, a stability-indicating HPLC method is necessary.

-

Protocol Outline:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and for method development. A mass spectrometric (MS) detector can be coupled to the HPLC for identification of degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

-

Summary of Potential Degradation Products and Analytical Methods

The following table summarizes the likely degradation products of this compound and the recommended analytical techniques for their detection and quantification.

| Potential Degradation Product | Formation Pathway | Recommended Analytical Method |

| trans-4-Hexen-1-ol | Isomerization | GC-MS |

| cis-4-Hexenal | Oxidation of alcohol | GC-MS, HPLC-UV/MS (with derivatization) |

| cis-4-Hexenoic Acid | Oxidation of aldehyde | HPLC-UV/MS, GC-MS (with derivatization) |

| 4,5-Epoxyhexan-1-ol | Epoxidation of double bond | GC-MS, HPLC-MS |

| Smaller Aldehydes/Acids | Oxidative Cleavage | GC-MS, HPLC-UV/MS (with derivatization) |

Conclusion

The stability of this compound is influenced by its susceptibility to oxidation, isomerization, and potentially photodegradation. A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations. This guide provides a framework for conducting forced degradation studies and for developing appropriate stability-indicating analytical methods. It is crucial to note that while general protocols and potential degradation pathways are presented, experimental conditions must be tailored and optimized for the specific formulation and intended use of this compound. The use of analogous compound data highlights the need for specific experimental studies on this compound to confirm its degradation profile and kinetics.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of cis-4-Hexen-1-ol from hex-4-yn-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4-Hexen-1-ol from hex-4-yn-1-ol via partial hydrogenation of the alkyne. This transformation is a critical step in the synthesis of various natural products and pharmaceutical intermediates, where the precise control of the double bond geometry is essential. The protocols described herein focus on two highly effective and widely used catalytic systems: Lindlar's catalyst and P-2 nickel boride (P-2 Ni).

Introduction

The selective reduction of alkynes to cis-alkenes is a cornerstone of modern organic synthesis. Complete hydrogenation of an alkyne typically proceeds to the corresponding alkane. However, by employing "poisoned" or deactivated catalysts, the reaction can be effectively stopped at the alkene stage.[1][2] The syn-addition of hydrogen atoms across the triple bond on the catalyst surface leads to the exclusive formation of the cis (Z)-isomer.[3]

Two of the most reliable methods for this transformation are the use of Lindlar's catalyst (palladium on a solid support like calcium carbonate or barium sulfate, deactivated with lead acetate and quinoline) and P-2 nickel boride, a less active form of nickel catalyst.[4][5][6] Both catalytic systems demonstrate high selectivity for the formation of cis-alkenes from alkynes, without significant over-reduction to the alkane or isomerization to the trans-alkene.[5][7]

Catalytic Systems and Mechanisms

1. Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate (or barium sulfate) and is "poisoned" with lead acetate and quinoline.[5][8] The poison deactivates the most active catalytic sites, which prevents the further reduction of the initially formed cis-alkene to the alkane.[1] The reaction proceeds via the syn-adsorption of the alkyne and hydrogen onto the catalyst surface, leading to the stereospecific formation of the cis-alkene.[3]

2. P-2 Nickel Boride (P-2 Ni): This is a non-pyrophoric, air-stable, and highly selective catalyst for the hydrogenation of alkynes to cis-alkenes.[6] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[6] The P-2 catalyst is known for its sensitivity to the substrate structure and provides excellent yields of cis-alkenes with minimal side products. The addition of ethylenediamine can further enhance its stereospecificity.

Data Presentation

| Catalyst System | Substrate | Product | Solvent | Temp. (°C) | Pressure (atm H₂) | Reaction Time | Yield (%) | Purity/Selectivity |

| P-2 Ni / Ethylenediamine | hex-3-yn-1-ol | cis-hex-3-en-1-ol | Ethanol | 20-25 | 1 | 12 min | 94 | >99% cis, no detectable trans-isomer, 2% n-hexanol |

| Lindlar's Catalyst | 3-hexyn-1-ol | cis-3-hexen-1-ol | None | 20-100 | 0.1-10 | Not Specified | >96.4 | <0.2% n-hexanol, <1.5% trans-isomer |

Experimental Protocols

Protocol 1: Synthesis of this compound using Lindlar's Catalyst

This protocol is a general procedure based on established methods for Lindlar hydrogenation.

Materials:

-

hex-4-yn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as an additional poison)

-

Ethyl acetate or Ethanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Magnetic stirrer

-

Filtration setup (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve hex-4-yn-1-ol in a suitable solvent (e.g., ethyl acetate or ethanol).

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

If further deactivation is required to prevent over-reduction, a small amount of quinoline can be added.

-

Seal the flask and flush the system with hydrogen gas.

-